

# 4-Amino-2-methoxybenzoic acid molecular structure and weight

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 4-Amino-2-methoxybenzoic acid

Cat. No.: B015975

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An In-depth Technical Guide to **4-Amino-2-methoxybenzoic Acid**: Molecular Properties, Synthesis, and In Vitro Evaluation

## Introduction

**4-Amino-2-methoxybenzoic acid** is a versatile aromatic compound that serves as a crucial intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals.<sup>[1]</sup> Its unique structure, featuring amino, methoxy, and carboxylic acid functional groups, makes it a valuable building block for developing complex molecules with significant biological activity. Researchers frequently utilize this compound to create derivatives with enhanced therapeutic properties, particularly as anti-inflammatory and analgesic agents.<sup>[1]</sup> This guide provides a detailed overview of its molecular structure, physicochemical properties, experimental protocols for its synthesis, and methods for evaluating its potential anti-inflammatory activity.

## Molecular Structure and Physicochemical Properties

The molecular structure of **4-Amino-2-methoxybenzoic acid** consists of a benzene ring substituted with an amino group at position 4, a methoxy group at position 2, and a carboxylic acid group at position 1. This arrangement allows for diverse chemical modifications, making it a key starting material in organic synthesis.

Table 1: Physicochemical Properties of **4-Amino-2-methoxybenzoic Acid**

Property	Value	Reference(s)
Molecular Formula	C <sub>8</sub> H <sub>9</sub> NO <sub>3</sub>	[1][2][3]
Molecular Weight	167.16 g/mol	[1][4][5]
CAS Number	2486-80-8	[1][2][4]
Appearance	Pale cream crystalline powder	[1]
Melting Point	148 - 153 °C	[1][2][4]
Purity	≥ 99% (HPLC)	[1]
Canonical SMILES	<chem>COC1=C(C=C(C=C1)N)C(=O)O</chem>	[3][5]
InChI Key	OLJXRTRRJSMURJ-UHFFFAOYSA-N	[3][5]
Synonyms	2-Methoxy-4-aminobenzoic acid, 4-Amino-o-anisic acid	[1][6]

## Experimental Protocols

The following sections detail methodologies for the synthesis of **4-Amino-2-methoxybenzoic acid** and standardized in vitro assays to screen for its anti-inflammatory potential.

### Synthesis of 4-Amino-2-methoxybenzoic Acid

This protocol is based on a multi-step synthesis route starting from p-aminosalicylic acid, as adapted from synthetic methodologies described in the literature.[7]

#### Step 1: Methylation (Esterification and Etherification)

- **Reaction Setup:** In a suitable reaction vessel, dissolve p-aminosalicylic acid and potassium hydroxide in an acetone solution with stirring.
- **Reagent Addition:** Cool the mixture to a temperature between 20-30°C. Gradually add dimethyl sulfate dropwise to the solution.

- **Reaction:** Maintain the reaction with continuous stirring. The dimethyl sulfate acts as a methylating agent, converting the carboxylic acid to a methyl ester and the hydroxyl group to a methoxy ether, yielding methyl 4-amino-2-methoxybenzoate.
- **Work-up:** After the reaction is complete, extract the product using ethyl acetate. Remove the solvent via rotary evaporation to obtain the solid methyl 4-amino-2-methoxybenzoate.

#### Step 2: Saponification (Hydrolysis)

- **Reaction Setup:** Prepare a solution of methyl 4-amino-2-methoxybenzoate and a base (e.g., sodium hydroxide or potassium hydroxide) in a mixed solvent system of methanol and water.
- **Reaction:** Heat the mixture to reflux and stir for 2-3 hours to facilitate the hydrolysis of the methyl ester back to a carboxylic acid.
- **Decolorization:** Add activated charcoal to the solution and continue to reflux for approximately 30 minutes to remove colored impurities.
- **Isolation:** Filter the hot solution to remove the activated charcoal. Remove the methanol solvent via rotary evaporation.
- **Acidification:** To the remaining aqueous solution, carefully add an acid (e.g., 3M HCl) dropwise to adjust the pH to approximately 5.
- **Precipitation and Collection:** A white solid product, **4-Amino-2-methoxybenzoic acid**, will precipitate from the solution. Collect the solid by filtration and dry thoroughly.

## In Vitro Anti-inflammatory Activity Screening

A common primary screening method for anti-inflammatory activity is the inhibition of protein denaturation assay, as inflammation is linked to protein denaturation.[8]

Protocol: Inhibition of Protein (Egg Albumin) Denaturation[8][9]

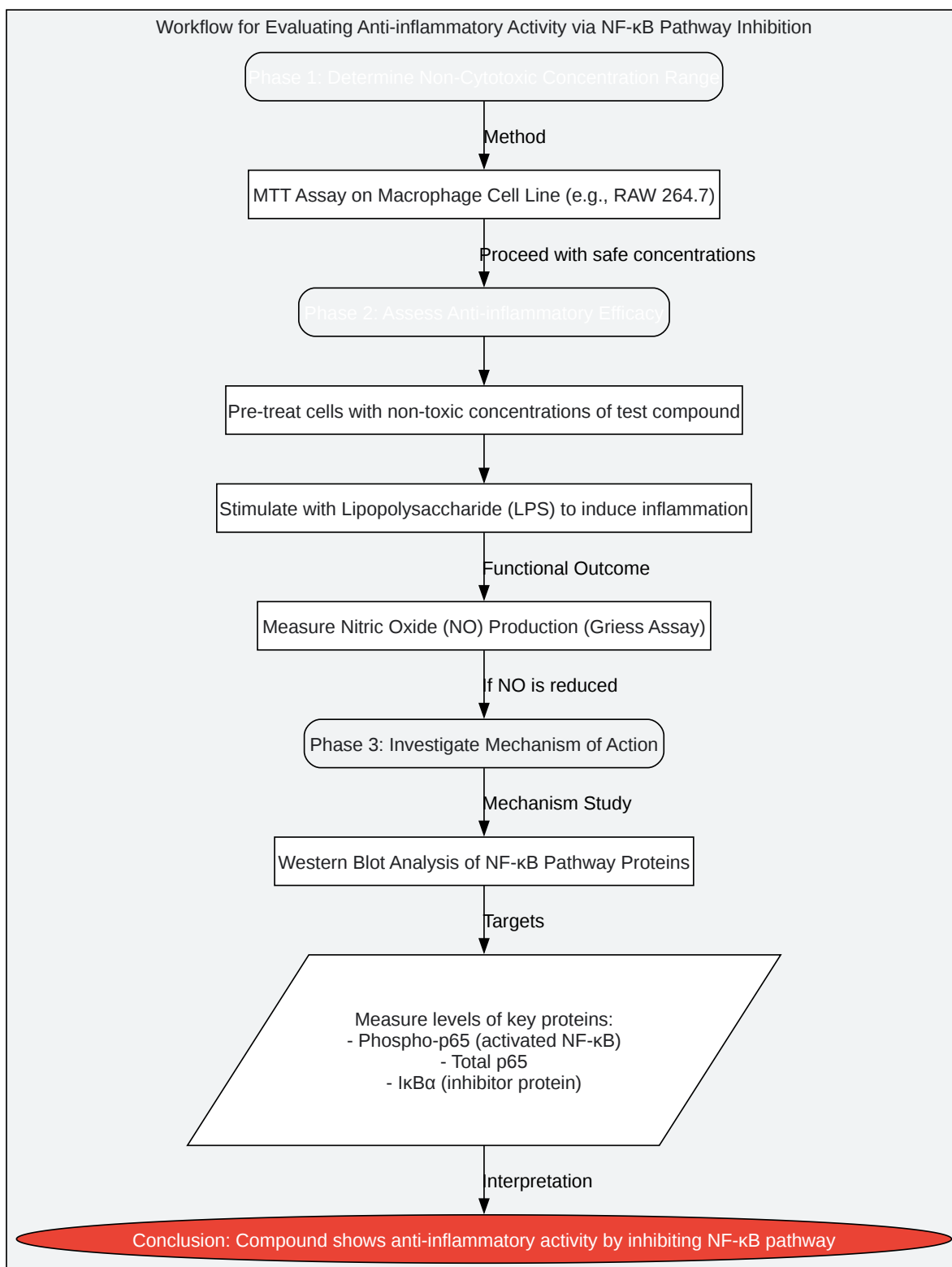
- **Preparation of Reagents:**
  - **Test Solution:** Prepare various concentrations (e.g., 100 to 1000 µg/mL) of **4-Amino-2-methoxybenzoic acid** in a suitable solvent (e.g., DMSO or phosphate-buffered saline).

- Egg Albumin Solution: Prepare a 0.2% solution of fresh hen's egg albumin in phosphate-buffered saline (pH 6.4).
- Reference Standard: Prepare a standard anti-inflammatory drug (e.g., Diclofenac sodium) at similar concentrations.
- Reaction Mixture: For each concentration, mix 2.8 mL of the egg albumin solution with 0.2 mL of the test compound solution. A control group should be prepared using distilled water instead of the test compound.
- Incubation: Incubate all reaction mixtures at 37°C for 15-20 minutes.
- Heat-induced Denaturation: Induce denaturation by heating the mixtures in a water bath at 70°C for 5 minutes.
- Measurement: After cooling to room temperature, measure the absorbance (turbidity) of each solution at 660 nm using a spectrophotometer.
- Calculation: Calculate the percentage inhibition of denaturation using the following formula:
  - % Inhibition =  $\frac{(\text{Absorbance of Control} - \text{Absorbance of Test})}{\text{Absorbance of Control}} \times 100$

A higher percentage of inhibition indicates greater anti-inflammatory activity.

## Logical Workflow for Mechanistic Evaluation

While **4-Amino-2-methoxybenzoic acid** itself is an intermediate, its derivatives are investigated for targeting specific biological pathways. A key pathway in inflammation is the NF- $\kappa$ B (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling cascade.<sup>[10]</sup> The following diagram illustrates a logical workflow for assessing a compound's anti-inflammatory potential by investigating its effect on this pathway in a cell-based model.



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Caption: Logical workflow for evaluating the anti-inflammatory mechanism of a test compound.

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- To cite this document: BenchChem. [4-Amino-2-methoxybenzoic acid molecular structure and weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b015975#4-amino-2-methoxybenzoic-acid-molecular-structure-and-weight]

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